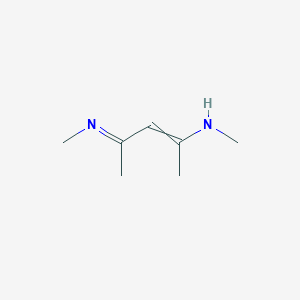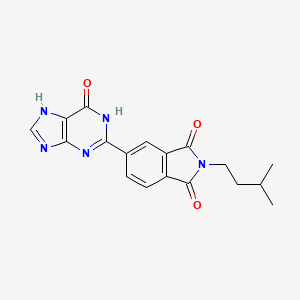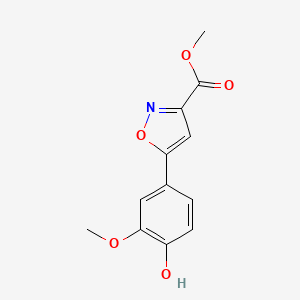![molecular formula C6H3ClN2O B13703964 6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
6-Chloroisoxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and functional group transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in dimethylformamide is commonly used for nucleophilic substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of isoxazolo[5,4-b]pyridine, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine fused compound with similar biological activities.
Isoxazolo[4,3-b]pyridine:
Uniqueness
6-Chloroisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its electrophilic character, making it more reactive in certain chemical transformations .
Propriétés
Formule moléculaire |
C6H3ClN2O |
|---|---|
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
6-chloro-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H |
Clé InChI |
FPSBAPFCUBYJHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=NO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)









![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)


![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
